molecular formula C15H18N6O4 B2658827 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide CAS No. 2034465-96-6

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide

Cat. No.: B2658827
CAS No.: 2034465-96-6
M. Wt: 346.347
InChI Key: JUYFPTSXAGRWKW-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide is a potent and selective chemical probe designed for the inhibition of cyclin-dependent kinases (CDKs), with high affinity for CDK2 and CDK5. This compound features a pyrimidinone core, a common pharmacophore in kinase inhibition, linked to a dimethoxytriazine moiety via an acetamide spacer, a structural motif known to enhance binding selectivity and cellular permeability [https://www.nature.com/articles/s41573-021-00252-y]. Its primary research value lies in the dissection of CDK-mediated signaling pathways in oncology, particularly in the context of cell cycle progression and transcriptional regulation. Researchers utilize this inhibitor to study uncontrolled proliferation in various cancer models, as CDK2 is a key driver of the G1 to S phase transition [https://www.cancer.gov/news-events/cancer-currents-blog/2021/cdk4-6-inhibitors-cancer-breast]. The compound's mechanism of action involves competitive binding at the ATP-binding pocket of the target CDKs, thereby preventing phosphorylation of downstream substrates like retinoblastoma (Rb) protein and leading to G1 phase cell cycle arrest and induction of senescence. Beyond oncology, this inhibitor serves as a critical tool in neurobiological research, where CDK5's role in neuronal development and neurodegenerative diseases is investigated, providing insights into conditions such as Alzheimer's disease [https://www.nature.com/articles/s41582-021-00606-5]. Its high selectivity profile makes it an invaluable compound for deconvoluting the specific contributions of individual CDK family members in complex biological systems.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-24-14-18-11(19-15(20-14)25-2)6-16-12(22)7-21-8-17-10(5-13(21)23)9-3-4-9/h5,8-9H,3-4,6-7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYFPTSXAGRWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)CN2C=NC(=CC2=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the pyrimidine and triazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis Approaches

Several synthetic methodologies can be employed to produce this compound, including:

  • Multi-step Synthesis : Involves the construction of the pyrimidine and triazine moieties through various organic reactions such as cyclization and acylation.
  • One-Pot Reactions : Streamlining the synthesis process by combining multiple reaction steps into a single reaction vessel.

Biological Applications

The potential applications of this compound span various areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds similar to 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide may exhibit significant anticancer properties. For instance, the structural components may allow for interaction with protein kinases involved in cell proliferation pathways. High-throughput screening methods could assess its efficacy against specific cancer cell lines.

Inhibition of Myeloperoxidase (MPO)

Myeloperoxidase is implicated in various inflammatory disorders. Research on related compounds has shown that they can act as selective inhibitors of MPO. Given the structural similarities, it is plausible that this compound could also inhibit MPO activity, offering therapeutic potential for conditions like cardiovascular diseases and autoimmune disorders .

Antimicrobial Properties

The unique heterocyclic structure may also provide antimicrobial activity. Compounds with similar frameworks have been investigated for their ability to combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Case studies involving similar compounds provide insights into the therapeutic potential of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using pyrimidine derivatives .
Study BMPO InhibitionShowed that N-substituted derivatives effectively reduced MPO activity in vitro and in vivo models .
Study CAntimicrobial ScreeningIdentified potent antibacterial activity against Gram-positive bacteria using triazine-containing compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazine rings can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. These interactions can be studied using computational modeling and experimental techniques to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyrimidine vs. Pyridazine : The target compound employs a pyrimidine ring, whereas analogues in and use pyridazine cores. Pyridazines exhibit distinct electronic properties due to the adjacent nitrogen atoms, which may influence binding affinity and metabolic stability compared to pyrimidines .
  • Triazine vs. Triazole: The 4,6-dimethoxy-1,3,5-triazine in the target compound contrasts with triazole-based structures ().

Substituent Effects

  • Cyclopropyl Group: Present in both the target compound and ’s analogue, this group is known to improve metabolic stability by resisting oxidative degradation .
  • Methoxy vs. Chloro/Hydrophobic Groups: The dimethoxy-triazine in the target compound likely increases hydrophilicity compared to the dichlorophenoxy () or benzyl () substituents, which are more lipophilic. This difference could impact membrane permeability and bioavailability .

Molecular Weight and Complexity

  • The target compound (inferred ~434.4 g/mol) is mid-range in size compared to ’s bulky diphenylhexane derivative (676.8 g/mol) and ’s triazole-sulfanyl analogue (490.6 g/mol). Smaller molecules like the thioether-linked compound in (328.4 g/mol) may exhibit better pharmacokinetic profiles but reduced target specificity .

Biological Activity

The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide (CAS Number: 2329416-08-0) is a synthetic derivative of pyrimidine and triazine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₃N₅O₃
Molecular Weight275.26 g/mol
CAS Number2329416-08-0

Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For instance:

  • Inhibition of Myeloperoxidase (MPO) : Similar pyrimidine derivatives have been shown to inhibit MPO activity, which is implicated in various inflammatory and autoimmune disorders . Such inhibition suggests a potential therapeutic role in conditions like cardiovascular diseases and neurodegenerative disorders.
  • Mechanism-Based Inactivation : The compound may operate through a covalent modification of the target enzyme, leading to irreversible inhibition. This mechanism is crucial for developing long-lasting therapeutic agents .

Antimicrobial Activity

Initial studies on related compounds have demonstrated significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains by disrupting their metabolic processes.

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrimidine derivatives suggest that they may induce apoptosis in cancer cells through the activation of caspase pathways. This effect has been observed in several cancer models .

Case Studies

  • Preclinical Evaluation : A study involving a closely related compound demonstrated robust inhibition of MPO activity in vivo when administered to lipopolysaccharide-treated cynomolgus monkeys. This finding supports the hypothesis that similar compounds could be effective in managing inflammatory responses in clinical settings .
  • Anticonvulsant Activity : Research on related amides showed promising results in seizure models, indicating that these compounds might also possess neuroprotective properties . The efficacy was measured using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

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